(3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride
CAS No.:
Cat. No.: VC13694506
Molecular Formula: C7H11Cl3N2
Molecular Weight: 229.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11Cl3N2 |
|---|---|
| Molecular Weight | 229.5 g/mol |
| IUPAC Name | 1-(3-chloropyridin-4-yl)-N-methylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2.2ClH/c1-9-4-6-2-3-10-5-7(6)8;;/h2-3,5,9H,4H2,1H3;2*1H |
| Standard InChI Key | ITGGNGVBOOYCDO-UHFFFAOYSA-N |
| SMILES | CNCC1=C(C=NC=C1)Cl.Cl.Cl |
| Canonical SMILES | CNCC1=C(C=NC=C1)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted at the 4-position with a chlorinated methylamine group. The dihydrochloride salt form enhances its stability and solubility in polar solvents. Key structural features include:
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Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.
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3-Chloro substituent: A chlorine atom at the 3-position of the pyridine ring.
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Methylamine side chain: A group attached to the pyridine’s 4-position.
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Dihydrochloride counterions: Two HCl molecules neutralizing the amine groups .
The SMILES notation explicitly defines the connectivity and salt formation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.5346 g/mol | |
| CAS Number | 2270911-80-1 | |
| Purity | ≥97% (typical commercial grade) | |
| Solubility | Soluble in water, methanol |
Synthesis and Reaction Pathways
Nucleophilic Substitution Strategy
A validated synthetic route involves the nucleophilic displacement of a chloromethyl intermediate with methylamine. This method, adapted from analogous triazolopyridine syntheses , proceeds as follows:
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Chloromethyl Intermediate Preparation:
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Methylamine Displacement:
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Salt Formation:
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Methylamine concentration | 2 M in methanol | 85–90% |
| Reaction time | 12 hours | |
| Temperature | 25°C (ambient) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
Mass Spectrometry (LCMS)
Applications in Medicinal Chemistry
Bioactivity Profile
The compound’s structural analogs exhibit diverse pharmacological activities:
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Antimicrobial: Triazolopyridine derivatives inhibit bacterial growth via membrane disruption .
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Anticancer: Pyridine-based amines interfere with kinase signaling pathways .
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Antiviral: Chlorinated aromatic amines demonstrate efficacy against RNA viruses .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, desiccated |
| PPE | Gloves, goggles, lab coat |
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